Cephradine Monohydrate

Pharmaceutical Formulation Preformulation Studies Aminocephalosporin Solubility

Cephradine monohydrate is a first-generation, semisynthetic cephalosporin antibiotic derived from 7-aminodesacetoxycephalosporanic acid (7-ADCA). It is a broad-spectrum beta-lactam antibiotic with activity against Gram-positive and Gram-negative bacteria.

Molecular Formula C16H21N3O5S
Molecular Weight 367.4 g/mol
CAS No. 75975-70-1
Cat. No. B1259406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephradine Monohydrate
CAS75975-70-1
Molecular FormulaC16H21N3O5S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O
InChIInChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
InChIKeyVHNPSPMQGXQSET-CYJZLJNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephradine Monohydrate (CAS 75975-70-1): First-Generation Cephalosporin Antibiotic for Analytical, Pharmaceutical, and Microbiological Research


Cephradine monohydrate is a first-generation, semisynthetic cephalosporin antibiotic derived from 7-aminodesacetoxycephalosporanic acid (7-ADCA) [1]. It is a broad-spectrum beta-lactam antibiotic with activity against Gram-positive and Gram-negative bacteria . As the hydrated form (monohydrate), it is the commercially available and pharmacopeial standard form of cephradine, with a water content of 3–6% [2]. Cephradine monohydrate is widely used as a USP reference standard for analytical method validation, quality control, and compendial testing .

USP reference standard for compendial analytical testing and method validation
First-generation cephalosporin probe for β-lactam and antimicrobial susceptibility research
Defined monohydrate form with controlled water content for reproducible preformulation studies

Why Cephradine Monohydrate Cannot Be Simply Replaced by Cephalexin or Cefadroxil: Key Differentiating Physicochemical Properties


Cephradine monohydrate is often considered interchangeable with cephalexin monohydrate due to their structural similarity and comparable antibacterial spectra. However, critical physicochemical properties, particularly intrinsic solubility and solid-state stability, differ substantially between these first-generation cephalosporins [1]. At their isoelectric pH, cephradine monohydrate exhibits significantly higher aqueous solubility than cephalexin monohydrate, impacting dissolution behavior and potential formulation strategies [2]. Furthermore, the commercially available monohydrate form is known to be prone to oxidation to cephalexin and degradation upon compaction, necessitating specific handling and storage conditions that differ from its analogs [3]. These quantitative differences directly affect analytical method development, pharmaceutical formulation, and the selection of appropriate reference standards.

Solubility profile mismatch

Intrinsic solubility at isoelectric pH may differ substantially from cephalexin and cefadroxil, altering dissolution behavior in formulation research.

Solid-state stability divergence

Cephradine monohydrate may oxidize to cephalexin upon storage or compaction; stability-handling protocols are not interchangeable with analogs.

Pharmacopeial identity constraint

USP cephradine monohydrate reference standard cannot be replaced by cephalexin or cefadroxil for compendial testing or regulatory method validation.

Quantitative Evidence Guide: Cephradine Monohydrate vs. Closest Analogs


Intrinsic Solubility at Isoelectric pH: Cephradine Monohydrate vs. Cephalexin Monohydrate

At their isoelectric pH (approximately 4.5–5.5), cephradine monohydrate demonstrates significantly higher intrinsic solubility than its closest structural analog, cephalexin monohydrate [1]. This difference directly impacts dissolution rate and potential bioavailability in solid dosage forms.

Intrinsic Solubility (mg/mL)
Head-to-head
Cephradine 26.0 vs Cephalexin 17.2
Reported solubility context; may support dissolution screening
At isoelectric pH, 37°C, ionic strength 0.5
Pharmaceutical Formulation Preformulation Studies Aminocephalosporin Solubility

Solid-State Stability: Oxidation to Cephalexin in Commercial Cephradine Monohydrate

The commercially available cephradine monohydrate is inherently unstable in the solid state, prone to oxidation of its cyclohexadienyl ring to a benzene ring, forming cephalexin [1]. Quantitative stability data from a patent filing shows that cephalexin content in commercial cephradine monohydrate approximately doubles after 8 weeks of storage [1].

Cephalexin Impurity (8 wks)
Head-to-head
~2× increase in commercial monohydrate
Stability endpoint context; supports handling protocol review
Stable form (SF) shows minimal increase under identical conditions
Stability Studies Polymorphism Degradation Pathways

Comparative β-Lactamase Stability: Cephradine vs. Cephalexin and Cefaclor

In a study comparing the stability of three oral cephalosporins to staphylococcal penicillinase, cephradine and cephalexin exhibited identical resistance profiles, while cefaclor was less resistant [1]. In a broader study of 17 cephalosporins against 11 β-lactamases from Gram-negative bacilli, cephradine was resistant to most enzymes tested [2].

Hydrolysis Rate (RH)
Cross-study comparable
Cephradine 0.3, Cephalexin 0.3, Cefaclor 3.4
Reported enzyme stability context; supports comparator design
Staphylococcal penicillinase; relative hydrolysis rate
Antimicrobial Resistance β-Lactamase Stability Cephalosporin Susceptibility

Urinary Recovery and Chemical Stability: Cephradine vs. Cefaclor

Following a single 500 mg oral dose, cephradine and cephalexin exhibit nearly identical urinary recovery of intact antibiotic activity (~90%), significantly higher than cefaclor (~55%) [1]. The lower recovery of cefaclor is attributed to its greater chemical instability in vivo [1].

Urinary Recovery (% dose)
Cross-study comparable
Cephradine ~90% vs Cefaclor ~55%
Reported PK endpoint context; supports excretion studies
500 mg oral dose, 0-24 h urine, fasted volunteers
Pharmacokinetics Urinary Excretion Chemical Stability

In Vitro Antibacterial Activity: Cephradine is Quantitatively Less Active than Cefaclor and Cephalexin

In a direct head-to-head comparison against 233 clinical isolates using agar dilution, cephradine consistently exhibited higher MICs (less potent) than both cefaclor and cephalexin [1]. For example, against Escherichia coli, the median MIC of cephradine was 16 μg/mL, compared to 8 μg/mL for cephalexin and 4 μg/mL for cefaclor [1].

MIC E. coli (μg/mL)
Head-to-head
Cephradine 16, Cephalexin 8, Cefaclor 4
Reported MIC ranking; supports susceptibility assay design
Agar dilution, 10⁵ CFU/spot
Antibacterial Susceptibility MIC Determination First-Generation Cephalosporins

Use as a Pharmacopeial Reference Standard: Cephradine Monohydrate (USP)

Cephradine monohydrate is the designated USP Reference Standard for cephradine, used in specified quality tests and assays as defined in the United States Pharmacopeia (USP) . The USP monograph specifies that cephradine has a potency of not less than 900 µg and not more than 1050 µg of total cephalosporins per mg, calculated as the sum of cephradine and cephalexin, on the anhydrous basis [1].

USP Reference Standard
Specification review
Cephradine monohydrate designated standard
Specification review; mandatory for compendial testing
Potency 900-1050 μg/mg anhydrous basis
Analytical Chemistry Quality Control Reference Standards

Best Application Scenarios for Cephradine Monohydrate (CAS 75975-70-1) Based on Quantitative Differentiation


Pharmaceutical Preformulation and Formulation Development

Cephradine monohydrate's 26.0 mg/mL intrinsic solubility at its isoelectric pH, which is ~51% higher than cephalexin monohydrate [1], makes it a preferred candidate when developing high-concentration oral solutions or when improved dissolution from solid dosage forms is desired. Formulators should, however, account for its solid-state instability and propensity to oxidize to cephalexin (doubling of cephalexin content in 8 weeks) [2] and implement appropriate packaging and storage conditions (e.g., -20°C, desiccated).

Analytical Method Development and Quality Control

As the official USP Reference Standard , cephradine monohydrate is essential for validating HPLC, capillary electrophoresis, or other analytical methods intended for compendial compliance. Laboratories must use this specific monohydrate form, not cephalexin, for system suitability, assay calibration, and impurity testing. The known degradation pathway to cephalexin [2] necessitates methods with sufficient resolution to separate these two closely related compounds.

Microbiological Studies of β-Lactamase Stability and Penicillin-Binding Proteins

Cephradine serves as a useful tool compound in antimicrobial research due to its relatively high stability to many β-lactamases (RH=0.3 vs. staphylococcal penicillinase, comparable to cephalexin but ~11-fold more stable than cefaclor) [3]. Its low hydrolysis rate makes it a stable substrate for studying enzyme kinetics or for use as a selective agent. Furthermore, cephradine is used as a probe to isolate and characterize penicillin-binding proteins (PBPs), particularly PBP3, in E. coli and other bacteria .

In Vivo Pharmacokinetic Studies Requiring High Urinary Recovery

For pharmacokinetic studies in animal models or clinical research where urinary excretion is a primary endpoint, cephradine (like cephalexin) offers a distinct advantage over cefaclor due to its high (~90%) urinary recovery of intact drug [4]. This minimizes the confounding influence of chemical degradation in vivo and simplifies the calculation of renal clearance and bioavailability parameters.

Application
Selection Property
Validation Focus
Preformulation solubility research
Intrinsic solubility at isoelectric pH
Dissolution testing and oxidation-to-cephalexin monitoring
Analytical method validation
USP monohydrate reference standard
Cephradine/cephalexin chromatographic resolution
β-Lactamase stability studies
Reported hydrolysis rate vs. penicillinase
Enzyme kinetics and PBP-binding assays
Urinary excretion PK research
High urinary recovery of intact compound
Renal clearance and bioavailability estimation

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